molecular formula C7H4BrClN2 B577394 3-Bromo-5-chloroimidazo[1,2-A]pyridine CAS No. 1260656-94-7

3-Bromo-5-chloroimidazo[1,2-A]pyridine

Cat. No. B577394
CAS RN: 1260656-94-7
M. Wt: 231.477
InChI Key: KZGXYGNQLQBWSQ-UHFFFAOYSA-N
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Description

3-Bromo-5-chloroimidazo[1,2-A]pyridine is a chemical compound with the molecular formula C7H4BrClN2 . It is a solid substance .


Synthesis Analysis

The synthesis of 3-Bromo-5-chloroimidazo[1,2-A]pyridine involves a chemodivergent reaction from α-bromoketones and 2-aminopyridines . The reaction conditions are mild and metal-free . The synthesis process involves one-pot tandem cyclization/bromination when only TBHP is added . The cyclization to form imidazopyridines is promoted by further bromination .


Molecular Structure Analysis

The molecular structure of 3-Bromo-5-chloroimidazo[1,2-A]pyridine is represented by the linear formula C7H4BrClN2 . More detailed structural information can be found in databases like ChemSpider .


Chemical Reactions Analysis

The chemical reactions involving 3-Bromo-5-chloroimidazo[1,2-A]pyridine are quite complex. The compound can be obtained via one-pot tandem cyclization/bromination when only TBHP is added . The cyclization to form imidazopyridines is promoted by further bromination .


Physical And Chemical Properties Analysis

3-Bromo-5-chloroimidazo[1,2-A]pyridine is a solid substance . It has a molecular weight of 231.48 . The compound is stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Pharmaceuticals: Antitubercular Agents

3-Bromo-5-chloroimidazo[1,2-A]pyridine: has been utilized in the development of novel antitubercular agents. Research indicates that derivatives of imidazo[1,2-a]pyridine, such as Q203, show significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). In an acute TB mouse model, treatment with Q203 led to a substantial reduction in bacterial load, highlighting the potential of this compound in TB therapy .

Materials Science: Optoelectronic Devices

In materials science, imidazo[1,2-a]pyridine derivatives are recognized for their application in optoelectronic devices. These compounds exhibit luminescent properties, making them suitable for use in light-emitting diodes (LEDs) and other display technologies .

Chemical Synthesis: Building Blocks

The compound serves as a versatile building block in chemical synthesis. It can undergo various chemical reactions to form complex structures, which are valuable in synthesizing pharmaceuticals and natural products. Its reactivity with different reagents allows for the creation of a wide array of derivatives with potential biological activity .

Analytical Chemistry: Chromatography

In analytical chemistry, 3-Bromo-5-chloroimidazo[1,2-A]pyridine can be used as a standard or reference compound in chromatographic methods. Its distinct chemical structure allows for its identification and quantification when analyzing complex mixtures, aiding in the development of new analytical techniques .

Biochemistry: Pharmacophores

This compound is important in biochemistry for its role as a pharmacophore. Pharmacophores are portions of molecular structures that are responsible for the biological activity of drugs. The imidazo[1,2-a]pyridine core is a common feature in many biologically active molecules, making it a target for drug discovery and design .

Environmental Science: Pollutant Degradation

While specific applications of 3-Bromo-5-chloroimidazo[1,2-A]pyridine in environmental science are not well-documented, related compounds are being explored for their ability to degrade environmental pollutants. Research in this area could lead to the development of new methods for the remediation of contaminated sites .

Safety and Hazards

The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Imidazo[1,2-A]pyridine derivatives, such as 3-Bromo-5-chloroimidazo[1,2-A]pyridine, have received great attention in recent years due to their varied medicinal applications . They serve as pharmacophores for many molecules with significant biological and therapeutic value . Future research will likely focus on developing convenient synthetic methods for these structures and exploring their potential applications in medicinal chemistry .

properties

IUPAC Name

3-bromo-5-chloroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-5-4-10-7-3-1-2-6(9)11(5)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGXYGNQLQBWSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C(=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30724383
Record name 3-Bromo-5-chloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30724383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1260656-94-7
Record name 3-Bromo-5-chloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30724383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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